2-Cyano-4-methoxyphenylboronic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

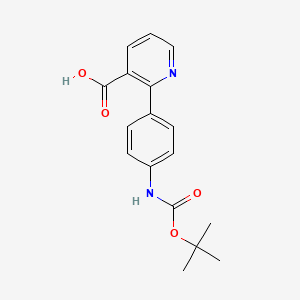

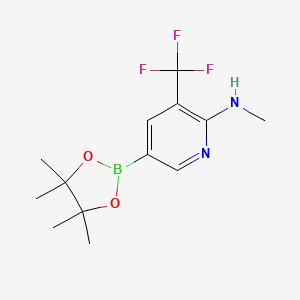

2-Cyano-4-methoxyphenylboronic Acid is a chemical compound with the molecular formula C8H8BNO3 . It is used as a reactant in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties and in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .

Molecular Structure Analysis

The molecular weight of 2-Cyano-4-methoxyphenylboronic Acid is 176.97 . The InChI code is 1S/C8H8BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,1H3 .Chemical Reactions Analysis

2-Cyano-4-methoxyphenylboronic Acid is involved in various chemical reactions. It is used in Suzuki-Miyaura cross-coupling reactions , Pd-catalyzed direct arylation , and in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties .Physical And Chemical Properties Analysis

2-Cyano-4-methoxyphenylboronic Acid is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry

- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- Methods of Application : The researchers reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. Paired with a Matteson–CH 2 –homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki-Miyaura Cross-Coupling Reactions

- Scientific Field : Organic Chemistry

- Application Summary : 4-Methoxyphenylboronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, Suzuki-Miyaura cross-coupling reactions involve the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .

- Results or Outcomes : The outcomes of these reactions are biaryl compounds, which are commonly found in pharmaceuticals and organic materials .

Electrochemical Redox Probe

- Scientific Field : Biochemistry

- Application Summary : 4-Methoxyphenylboronic acid can be used as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, this involves the use of electrochemical techniques to measure the redox potential of the boronic acid in the presence of H2O2 .

- Results or Outcomes : This method allows for the selective detection of H2O2 in live cells, which is important for understanding cellular processes and disease states .

Chemical Vapor Deposition (CVD) of Graphene

- Scientific Field : Materials Science

- Application Summary : 4-Methoxyphenylboronic acid can be used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, this involves the use of CVD techniques to deposit a thin layer of graphene on a substrate, with the boronic acid serving as a source of boron or phosphorous dopants .

- Results or Outcomes : This method allows for the production of doped graphene, which can have improved electronic properties compared to undoped graphene .

N-Arylation of Imidazoles and Amines

- Scientific Field : Organic Chemistry

- Application Summary : 4-Methoxyphenylboronic acid can be used in the N-arylation of imidazoles and amines catalyzed by copper exchange of calcium fluorophosphates .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, this involves the reaction of the boronic acid with an imidazole or amine in the presence of a copper catalyst .

- Results or Outcomes : This method allows for the synthesis of N-arylated imidazoles and amines, which are important building blocks in organic synthesis .

Synthesis of Biological Inhibitors

- Scientific Field : Biochemistry

- Application Summary : 4-Methoxyphenylboronic acid can be used in the preparation of various biological inhibitors .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, this involves the reaction of the boronic acid with other reagents to synthesize the desired inhibitors .

- Results or Outcomes : This method allows for the synthesis of various biological inhibitors, which can be used in the study of biological processes and the development of new drugs .

Safety And Hazards

Propiedades

IUPAC Name |

(2-cyano-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCUBWKIKPSBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-methoxyphenylboronic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)

![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)

![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)

![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide](/img/structure/B580457.png)

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580464.png)